13-cis-Retinoyl-beta-glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8-,16-14-/t20-,21-,22+,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGFYEHKPMOVNE-PLEZPQHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78147-42-9 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(13-cis-retinoate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078147429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Enzymatic Formation of 13 Cis Retinoyl Beta Glucuronide
Glucuronidation Pathways of Retinoic Acids
Glucuronidation is a major phase II metabolic pathway for a wide array of endogenous and exogenous compounds, including retinoids. wikipedia.org The process is catalyzed by UGTs, which transfer a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate. wikipedia.org In the context of retinoic acids, this conjugation occurs at the carboxylic acid group, forming an acyl glucuronide. nih.govpsu.edu Both human liver microsomes (HLM) and human intestinal microsomes (HIM) have been shown to catalyze the glucuronidation of 13-cis-retinoic acid. nih.govpsu.edu
Several isoforms of the UDP-glucuronosyltransferase (UGT) enzyme family have been identified as key players in the glucuronidation of 13-cis-retinoic acid. Research has pinpointed specific UGT1A and UGT2B subfamily members as having significant catalytic activity towards this substrate.
Studies utilizing a panel of human UGTs have demonstrated that UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 are the primary isoforms responsible for the glucuronidation of 13-cis-retinoic acid. nih.govpsu.edu Among these, UGT1A3 and UGT1A7 exhibited the highest rates of activity. nih.govpsu.edu However, considering that the Michaelis-Menten constant (K_m) values for these enzymes were above the concentrations typically observed in clinical settings, UGT1A9 is suggested to be the most physiologically relevant enzyme for this reaction. This is due to its lower K_m value and its expression in both the intestine and at high levels in the liver. nih.gov
The glucuronidation of the major metabolite of 13-cis-retinoic acid, 4-oxo-13-cis-retinoic acid, is also catalyzed by these same UGT isoforms. nih.govpsu.edu
Table 1: UGT Isoforms Involved in 13-cis-Retinoic Acid Glucuronidation
| UGT Isoform | Relative Activity | Location of Expression |
| UGT1A1 | Major | Liver, Intestine |
| UGT1A3 | High | Liver, Intestine |
| UGT1A7 | High | Intestine |
| UGT1A8 | Major | Intestine |
| UGT1A9 | Major (Most physiologically relevant) | Liver, Intestine |
This table summarizes the key UGT isoforms identified in the glucuronidation of 13-cis-retinoic acid and their relative activities and primary locations of expression based on available research.
The in vitro enzymatic kinetics of 13-cis-retinoic acid glucuronidation have been investigated using human liver and intestinal microsomes, as well as with individual recombinant UGT isoforms. These studies provide insights into the efficiency and capacity of this metabolic pathway.
A notable characteristic observed in the glucuronidation of 13-cis-retinoic acid is substrate inhibition, particularly with individual UGTs and human intestinal microsomes. nih.govpsu.edu This phenomenon, where the reaction rate decreases at high substrate concentrations, was also noted for the glucuronidation of its metabolite, 4-oxo-13-cis-retinoic acid. nih.gov
Kinetic studies with human liver microsomes (HLM) and human intestinal microsomes (HIM) have shown that HIM exhibits a higher rate of glucuronidation for both 13-cis-retinoic acid and its 4-oxo metabolite. psu.edu While specific V_max and K_m values for 13-cis-retinoic acid glucuronidation were not determined due to substrate inhibition at higher concentrations, the glucuronidation rates appeared to be higher for 13-cis-retinoic acid compared to 4-oxo-13-cis-retinoic acid in both HLM and HIM. nih.gov
For the related compound, all-trans-retinoic acid, the apparent K_m values for glucuronidation in vitamin A-sufficient rats were 173 µM for small intestinal microsomes and 125 µM for liver microsomes. nih.gov The corresponding apparent V_max values were 62 and 41 pmol/min per mg of protein, respectively. nih.gov It is important to note that the K_m values for 13-cis-retinoic acid glucuronidation by individual UGTs were generally higher than the concentrations reported in clinical studies. nih.govpsu.edu
Table 2: In Vitro Kinetic Parameters for Retinoic Acid Glucuronidation
| Substrate | Enzyme Source | Apparent K_m (µM) | Apparent V_max (pmol/min/mg) |
| all-trans-Retinoic Acid | Rat Small Intestinal Microsomes | 173 | 62 |
| all-trans-Retinoic Acid | Rat Liver Microsomes | 125 | 41 |
This table presents the in vitro kinetic parameters for the glucuronidation of all-trans-retinoic acid in rat tissues, providing a comparative context for the enzymatic characteristics of retinoid glucuronidation.
Regulatory Factors in 13-cis-Retinoyl-beta-glucuronide Biosynthesis
The body's vitamin A status can modulate the enzymatic machinery responsible for retinoid metabolism. Studies in rats have shown that vitamin A deficiency leads to an increased specific activity of UDP-glucuronosyltransferase in the liver, the primary site of this reaction. nih.gov This suggests that when vitamin A levels are low, the body may upregulate the glucuronidation pathway, potentially to conserve and manage the available retinoids more efficiently.
Conversely, in vitamin A-deficient rats repleted with all-trans-retinyl acetate (B1210297), the kinetic parameters for glucuronidation in intestinal microsomes were comparable to those of vitamin A-sufficient rats. nih.gov However, when vitamin A-deficient rats were administered a high dose of all-trans-retinoic acid, the V_max for glucuronidation in intestinal microsomes increased significantly, indicating an adaptive response to high substrate levels. nih.gov
The glucuronidation of 13-cis-retinoic acid can be influenced by the presence of other compounds that are also substrates or inhibitors of UGT enzymes. For example, treatment with 13-cis-retinoic acid has been shown to induce the expression of cytochrome P450 enzymes CYP3A4 and CYP3A5 in human hepatocytes. nih.gov While these are Phase I enzymes, their induction points to the broader impact of 13-cis-retinoic acid on drug-metabolizing enzyme systems, which could indirectly affect its own Phase II metabolism.
Furthermore, the activity of UGTs can be inhibited by various xenobiotics. For instance, studies on the glucuronidation of other substrates have demonstrated inhibition by compounds that are known substrates for specific UGT isoforms. This competitive inhibition can alter the metabolic fate of 13-cis-retinoic acid if co-administered with such compounds. The isomerization of all-trans-retinoic acid to 13-cis-retinoic acid in vivo, likely before glucuronidation, further complicates the metabolic landscape, as factors influencing this isomerization will also affect the formation of this compound. nih.gov
Metabolic Transformations and Disposition of 13 Cis Retinoyl Beta Glucuronide
Isomerization Dynamics
Isomerization represents a critical step in the metabolism of 13-cis-retinoyl-beta-glucuronide, leading to the formation of various stereoisomers that possess different biological activities and metabolic fates.
The in vivo metabolism of 13-cis-retinoic acid involves significant isomerization to the all-trans configuration. nih.gov This conversion is a central event, with studies showing that after administration of 13-cis-retinoic acid, the major metabolites retained in key target tissues like the liver and intestinal mucosa have the all-trans configuration. nih.gov The interconversion occurs between the glucuronide conjugates as well. Research on the metabolites of all-trans-retinoic acid in rat bile and intestinal mucosa identified a mixture of both all-trans- and 13-cis-retinoyl glucuronides. nih.govcapes.gov.br This suggests that the isomerization process is dynamic and can likely occur both before and after the conjugation with glucuronic acid. nih.gov
In vitro investigations using rat liver microsomes have confirmed that more 13-cis-retinoic acid is isomerized to the all-trans form than the reverse, which is consistent with the greater thermodynamic stability of the all-trans isomer. nih.gov In addition to the primary interconversion between the 13-cis and all-trans forms, the formation of other isomers has been noted. Studies have detected the presence of 9-cis-retinoic acid and its corresponding glucuronide, 9-cis-retinoyl-beta-D-glucuronide, during the metabolism of other isomers, highlighting a complex network of retinoid transformations. nih.govnih.gov
The isomerization of retinoids is not solely dependent on enzymatic activity. Studies have demonstrated that the process can proceed through non-enzymatic mechanisms. nih.gov In experiments using boiled liver microsomes, where enzyme activity was denatured, the isomerization of 13-cis-retinoic acid to all-trans-retinoic acid was reduced but still significant. nih.gov This indicates that isomerization can occur spontaneously, although enzymatic catalysis enhances the rate. nih.gov
Deconjugation Processes
Deconjugation is the hydrolysis of the glucuronide moiety from the retinoid, a process that reverses the metabolic step of glucuronidation and releases the parent retinoic acid.
The primary enzyme responsible for the hydrolysis of glucuronide conjugates is beta-glucuronidase. nih.gov This enzyme is widely expressed in various human tissues and body fluids and can catalyze the cleavage of the beta-D-glucuronic acid from a variety of substances, including drug metabolites. nih.gov The enzymatic hydrolysis with beta-glucuronidase is a standard method used in laboratory settings to analyze and identify the structure of glucuronidated compounds, including retinoyl glucuronides, by releasing the original aglycone (the retinoid). nih.govsigmaaldrich.com The enzyme from E. coli is particularly effective for hydrolyzing steroid beta-glucuronides and can complete the reaction rapidly. sigmaaldrich.com The activity of beta-glucuronidase is influenced by factors such as pH, with optimal activity for hydrolysis of conjugates in urine typically observed between pH 6.0 and 6.5. sigmaaldrich.commdpi.com
The action of beta-glucuronidase on retinoyl glucuronides results in the release of the corresponding retinoic acid isomers. nih.govnih.gov For example, when all-trans-retinoyl-beta-glucuronide was administered orally to vitamin A-deficient rats, all-trans-retinoic acid was identified as the major metabolite in the serum, while very little of the intact glucuronide was detected. nih.gov This demonstrates an efficient in vivo deconjugation process that liberates the biologically active retinoic acid from its transport form. nih.govnih.gov This release mechanism allows retinoyl glucuronides to serve as a source of retinoic acid for target tissues, potentially modulating the local concentration and activity of different retinoid isomers. nih.govnih.gov
Biodistribution and Cellular Transport
The water-soluble nature of this compound influences its distribution throughout the body and its transport across cellular membranes. Being a major metabolite, its primary route of excretion is through the bile. who.intnih.gov Studies in rats have shown that after administration of 13-cis-retinoic acid, this compound is a major biliary metabolite, accounting for a significant percentage of the administered dose. who.int
This glucuronide form can also be considered a transport vehicle for retinoic acid within the circulation. nih.gov While retinoic acid is primarily transported bound to albumin, its water-soluble glucuronide conjugate offers an alternative transport mechanism. nih.gov However, the distribution is not uniform across all biological barriers. For instance, the transfer of this compound to a mouse embryo was found to be only about 1% of that of all-trans-retinoic acid, indicating very inefficient placental transfer of the glucuronidated form compared to the parent acid. who.int The transport of retinoids into cells is a regulated process, potentially involving specific membrane receptors and binding proteins that may differentiate between the free acid and its glucuronide conjugate. mdpi.com
Data Tables
Table 1: Summary of Metabolic Transformations
| Process | Transformation | Key Molecules Involved | Mechanism | Reference |
| Isomerization | This compound ↔ all-trans-retinoyl-beta-glucuronide | 13-cis-retinoic acid, all-trans-retinoic acid, 9-cis-retinoic acid | Enzymatic and Non-enzymatic | nih.gov, nih.gov, nih.gov |
| Deconjugation | This compound → 13-cis-retinoic acid | Beta-glucuronidase | Enzymatic Hydrolysis | nih.gov, nih.gov, sigmaaldrich.com |
Tissue and Fluid Distribution Studies in Animal Models
The distribution of this compound (13-cis-RAG), a significant metabolite of 13-cis-retinoic acid, has been investigated across various animal models, revealing its presence in key bodily fluids and tissues. These studies are crucial for understanding the metabolic fate of its parent compound.
In cynomolgus monkeys, 13-cis-RAG has been identified as a major plasma metabolite following the oral administration of 13-cis-retinoic acid. nih.gov This indicates that after its formation, likely in the liver, 13-cis-RAG enters systemic circulation for distribution or elimination.
Studies in rats have consistently identified 13-cis-RAG as a primary metabolite excreted in the bile. who.intnih.gov Following administration of 13-cis-retinoic acid to vitamin A-sufficient male rats, analysis of bile showed rapid excretion of its metabolites, with 13-cis-RAG being a major component. who.intnih.gov This biliary excretion pathway is a critical route for the elimination of this water-soluble conjugate. Research on the intestinal mucosa of rats also demonstrates that retinoyl glucuronides, including the 13-cis isomer, are major metabolites found within these tissues, suggesting that the intestine plays a role in the metabolism and disposition of retinoids. nih.gov
The transplacental passage and embryonic distribution of 13-cis-RAG have been examined in both rats and mice, revealing developmental stage-dependent differences. nih.gov In pregnant rats and mice, 13-cis-RAG was detected in both maternal plasma and the embryo. Notably, the embryonic concentrations of 13-cis-RAG were significantly higher on later gestational days (Day 16 in rats, Day 14 in mice) compared to earlier ones (Day 12 in rats, Day 11 in mice). nih.gov This suggests that the efficiency of placental transfer or the embryo's ability to accumulate the compound changes as the placenta matures from a choriovitelline to a chorioallantoic type. nih.gov
Cellular Uptake and Intracellular Localization Mechanisms
While the specific mechanisms governing the cellular uptake of this compound are not fully elucidated, studies on its intracellular distribution provide significant insights into its potential sites of action. The compound's water-soluble nature, a result of the attached glucuronic acid moiety, differentiates its transport and localization from its lipophilic parent, 13-cis-retinoic acid.
A key study investigated the subcellular distribution of retinoids in mouse embryos at gestational day 11 after administering a high oral dose of 13-cis-retinoic acid to the dams. oup.comresearchgate.net The embryos were homogenized and separated into nuclear, mitochondrial, microsomal, and cytosolic fractions. Analysis of these fractions revealed a distinct localization pattern for this compound (referred to as 13CRAG in the study). oup.comresearchgate.net
The research found that 13-cis-RAG was predominantly located in the nuclear fraction of the embryonic cells. oup.comresearchgate.net In contrast, all-trans-retinoic acid (ATRA), another key retinoid, was mainly found in the cytosolic fraction. oup.comresearchgate.net This differential localization is significant. The cytosolic localization of ATRA is often attributed to its binding by cellular retinoid-binding proteins (CRABP), which may limit its direct access to the nucleus. oup.com Conversely, the accumulation of 13-cis-RAG in the nucleus suggests it either does not bind to these cytosolic proteins or utilizes a different transport mechanism that directs it to the nuclear compartment. oup.com This finding points to a potential direct role for 13-cis-RAG within the nucleus, the site of gene regulation by nuclear retinoid receptors.
Molecular Mechanisms of 13 Cis Retinoyl Beta Glucuronide Bioactivity
Investigations into Direct Receptor Interactions
Research into the direct binding of 13-cis-retinoyl-beta-glucuronide to the primary mediators of retinoid signaling has consistently shown a lack of significant interaction.
Studies have demonstrated that this compound does not exhibit any noteworthy affinity for Retinoic Acid Receptors (RARs) or Retinoid X Receptors (RXRs). nih.gov These nuclear receptors are the principal mediators of the biological actions of retinoic acid. nih.govnih.gov In contrast, the active metabolites of vitamin A, such as all-trans-retinoic acid and 9-cis-retinoic acid, bind to these receptors with high affinity, initiating the transcription of target genes. nih.govtocris.com The inability of the glucuronidated form to bind directly suggests that its observed biological effects are not initiated through direct activation of these canonical retinoid signaling pathways. nih.gov
Table 1: Comparative Binding Affinities to Retinoid Receptors
| Compound | Target Receptor | Binding Affinity (Kd) | Outcome |
|---|---|---|---|
| This compound | RARs, RXRs | Not significant | No direct binding/activation |
| all-trans-Retinoic Acid (atRA) | RARs | ~0.2-0.7 nM | High affinity binding and activation |
| 9-cis-Retinoic Acid | RARs, RXRs | ~0.2-0.7 nM (RARs), ~14-18 nM (RXRs) | High affinity binding and activation |
This table presents a summary of findings from multiple studies. Specific Kd values can vary based on experimental conditions.
Table 2: Interaction with Cellular Retinoid-Binding Proteins
| Compound | Binding Protein | Interaction |
|---|---|---|
| This compound | CRABP I, CRABP II | No significant binding |
| all-trans-Retinoic Acid (atRA) | CRABP I, CRABP II | High-affinity binding |
Indirect Mechanisms Mediated by Metabolite Conversion
The primary mechanism through which this compound exerts its biological effects is through its conversion into active retinoids. This process allows it to function as a prodrug, delivering active compounds to target tissues over time. nih.govescholarship.org
The bioactivity of retinoids is highly dependent on their isomeric form. 13-cis-retinoic acid is known to isomerize to the more thermodynamically stable and biologically potent all-trans-retinoic acid. nih.govnih.gov This conversion can occur non-enzymatically or be catalyzed by enzymes such as glutathione (B108866) S-transferases. nih.govnih.gov Although 13-cis-retinoic acid itself has poor affinity for RARs, its isomerization to all-trans-retinoic acid generates a potent ligand for these receptors. nih.govescholarship.org Therefore, the biological effects observed following the administration of this compound are significantly influenced by the subsequent isomerization of its deconjugated metabolite, 13-cis-retinoic acid, into all-trans-retinoic acid. nih.gov
A critical step for the bioactivity of this compound is deconjugation, the enzymatic removal of the glucuronic acid moiety to release 13-cis-retinoic acid. This process can occur in tissues, and the slow release of the parent retinoid allows it to act as a reservoir. nih.govnih.gov Studies have shown that upon incubation of this compound in cytosol, detectable amounts of retinoic acid are generated, which can then interact with retinoic acid receptors. nih.gov This slow-release mechanism is thought to account for the biological activity of the glucuronide, providing a sustained source of retinoic acid that can then be isomerized and utilized in cellular signaling. nih.govescholarship.org
Regulation of Gene Expression and Cellular Processes
Ultimately, the influence of this compound on cellular processes is mediated by the ability of its active metabolites to regulate gene expression. nih.govresearchgate.net After deconjugation and isomerization to all-trans-retinoic acid, the resulting molecule can bind to RARs. nih.govnih.gov The ligand-bound RAR then forms a heterodimer with an RXR, and this complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. tocris.comnih.gov This binding typically leads to the recruitment of co-activators and the initiation of gene transcription. tocris.com
This signaling cascade regulates a wide array of cellular processes, including differentiation, proliferation, and apoptosis. nih.govnih.gov For instance, the administration of 13-cis-retinoic acid has been shown to upregulate the expression of genes encoding small nucleolar RNAs (snoRNAs) in glioblastoma cells. nih.gov Furthermore, it can influence the expression of nuclear retinoid receptors themselves, such as upregulating RXRβ expression in peripheral blood mononuclear cells of elderly individuals. researchgate.net These effects on gene expression are the downstream consequences of the metabolic activation of this compound.
Modulation of Transcription of Retinoid-Responsive Genes
The direct transcriptional activity of this compound has not been extensively documented, with much of the available research focusing on its parent compound, 13-cis-retinoic acid. 13-cis-retinoic acid itself exhibits a low binding affinity for nuclear retinoid receptors. nih.gov Its influence on retinoid-responsive genes is largely attributed to its conversion to atRA. nih.gov
Research has shown that treatment with 13-cis-retinoic acid can lead to an induction or increase in the expression of RAR-beta in human oral squamous-cell carcinoma cell lines, which correlates with growth inhibition. nih.gov In some treated cancer cell lines, an increase in the mRNA levels of Cellular Retinoic Acid-Binding Protein I (CRBP I), Cellular Retinoic Acid-Binding Protein II (CRABP II), and RAR-gamma has been observed. nih.gov Furthermore, in human skin fibroblast cultures, 13-cis-retinoic acid, along with atRA, has been found to selectively reduce the production of procollagen (B1174764) and the corresponding levels of pro-alpha-2(I) collagen messenger RNA.
A study on SZ95 sebocytes demonstrated that both 13-cis-retinoic acid and atRA suppressed the mRNA expression of cytochrome P450 1A2. In breast cancer cell lines, the expression of RARs and RXRs was investigated, though the specific changes in response to 13-cis-retinoic acid were not detailed in the available abstract. nih.gov The anticarcinogenic activities of retinoic acid are thought to be mediated by RARs and CRABP-II, which facilitates the delivery of RA to the receptor. psu.edu For instance, the B-cell translocation gene, member 2 (Btg2), has been identified as a direct target for RA signaling, mediating its antiproliferative activity in MCF-7 mammary carcinoma cells. psu.edu
Influence on Cellular Differentiation and Proliferation in vitro Models
The influence of this compound and its precursor on cellular differentiation and proliferation has been investigated in various in vitro models, primarily using cancer cell lines.
Studies have demonstrated that retinoyl beta-glucuronides can induce the granulocytic differentiation of human promyelocytic leukemia (HL-60) cells. In terms of effectiveness, retinoic acid is more potent than retinoyl beta-glucuronide. It has also been noted that retinoyl beta-glucuronide is partially hydrolyzed to retinoic acid in the process.
The parent compound, 13-cis-retinoic acid, has shown significant effects on both differentiation and proliferation across a range of cell types:
Human Follicular Carcinoma Cells (UCLA RO 82 W-1): Treatment with 13-cis-retinoic acid led to a dose-dependent reduction in cell number and [3H]thymidine uptake at concentrations up to 10 microM. nih.gov It also promoted a more differentiated state, as evidenced by a 4-fold increase in 125I uptake and a 5-fold increase in [125I]epidermal growth factor binding. nih.gov
Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines: All three isomers of retinoic acid (all-trans, 9-cis, and 13-cis) were capable of inhibiting cellular growth, although with varying efficacy. nih.gov
Human Breast Cancer Cell Lines: 13-cis-retinoic acid exerted a dose-dependent growth inhibition on MCF-7, ZR-75.1 (both estrogen-receptor-positive), and MDA-MB-231 (estrogen-receptor-negative) cell lines. nih.gov This anti-proliferative effect was associated with the induction of apoptosis in MCF-7 and MDA-MB-231 cells, while in ZR-75.1 cells, it primarily induced differentiation. nih.gov
Human Retinoblastoma Cell Lines: In Y79 and Weri-RB1 cell lines, 13-cis-retinoic acid inhibited proliferation by a maximum of 41% and 43%, respectively, at clinically achievable concentrations. arvojournals.org
Human Melanoma Cell Line (MIRW): 13-cis-retinoic acid was found to be the most effective among four tested retinoids at stimulating tyrosinase activity, an indicator of differentiation, while also inhibiting cellular proliferation. escholarship.org
A study synthesizing novel 13-cis-retinoyl sugar derivatives found that glucoside derivatives exhibited interesting cytotoxic activities against human cancer cell lines, including A549, and were more potent than glycosyl esters. jlu.edu.cn
Table 1: Effects of 13-cis-Retinoic Acid on Cellular Proliferation and Differentiation in various in vitro Cancer Cell Line Models.
| Cell Line | Cancer Type | Effect on Proliferation | Effect on Differentiation | Reference |
|---|---|---|---|---|
| UCLA RO 82 W-1 | Human Follicular Carcinoma | Dose-dependent reduction | Promoted differentiation (increased 125I uptake and EGF binding) | nih.gov |
| HNSCC cell lines | Human Head and Neck Squamous Cell Carcinoma | Growth inhibition | - | nih.gov |
| MCF-7, MDA-MB-231 | Human Breast Cancer (ER+, ER-) | Growth inhibition, induced apoptosis | - | nih.gov |
| ZR-75.1 | Human Breast Cancer (ER+) | Growth inhibition | Induced differentiation | nih.gov |
| Y79, Weri-RB1 | Human Retinoblastoma | Mild inhibition | - | arvojournals.org |
| MIRW | Human Melanoma | Inhibition | Stimulated tyrosinase activity | escholarship.org |
Effects on Immune Cell Subpopulations in vitro
The immunomodulatory effects of 13-cis-retinoic acid have been observed, although direct in vitro studies on this compound are limited.
An in vivo study in humans demonstrated that 13-cis-retinoic acid led to an increase in the percentage of peripheral blood lymphoid cells expressing surface markers for T-helper cells. nih.gov There was only a minimal effect on natural killer cell marker expression. nih.gov Both 13-cis-retinoic acid and beta-carotene (B85742) produced modest increases in the percentage of cells expressing Ia antigen, transferrin, and interleukin-2 (B1167480) receptors. nih.gov
Furthermore, 13-cis-retinoic acid has been shown to drive B-lymphocyte differentiation in patients with common variable immunodeficiency (CVI). nih.gov In an in vivo trial, oral administration of 13-cis-retinoic acid led to the normalization of the Leu-8 co-expression on CD20+ cells, indicating a drive towards a more differentiated B-cell phenotype. nih.gov In vitro studies on lymphoblastoid cell lines also showed that pre-incubation with 13-cis-retinoic acid had anticlastogenic effects, reducing the number of chromatid breaks induced by bleomycin. capes.gov.br
Retinoids, in general, have complex interactions with the immune system and can influence the differentiation of T cells. For instance, all-trans-retinoic acid can augment TGF-β-induced development of regulatory T cells (Tregs). nih.gov
Potential Influence on Other Metabolic Enzyme Systems
The metabolism of 13-cis-retinoic acid, leading to the formation of this compound, inherently involves and influences various metabolic enzyme systems.
The oxidative metabolism of retinoic acid is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov The CYP26 family (CYP26A1, CYP26B1, and CYP26C1) is particularly important in regulating retinoic acid concentrations. nih.gov Several drugs can inhibit the metabolism of retinoic acid by targeting these enzymes. For example, the general cytochrome P450 inhibitor ketoconazole (B1673606) has been shown to inhibit RA-4-hydroxylation activity. nih.gov
The glucuronidation of 13-cis-retinoic acid is catalyzed by UDP-glucuronosyltransferases (UGTs). This process can be influenced by cellular retinoic acid-binding proteins (CRABPs). Specifically, CRABP-I has been shown to inhibit the formation of retinoyl-β-glucuronide.
The broader family of retinoids is known to interact with various xenobiotic-metabolizing enzymes, which can lead to drug-retinoid interactions. For instance, the use of anticonvulsant drugs has been associated with lower serum concentrations of all-trans-retinoic acid and 13-cis-retinoic acid and their metabolites. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 13-cis-Retinoic acid (Isotretinoin) |
| all-trans-Retinoic acid (atRA) |
| Retinoic acid |
| Retinoyl beta-glucuronide |
| 9-cis-Retinoic acid |
| Procollagen |
| [3H]thymidine |
| 125I |
| [125I]epidermal growth factor |
| Bleomycin |
| Beta-carotene |
| Transforming growth factor-beta (TGF-β) |
Comparative Biochemical Analysis of Retinoid Glucuronides
Comparative Metabolic Profiles with All-trans-Retinoyl-beta-glucuronide
The metabolism of 13-cis-retinoic acid and all-trans-retinoic acid results in the formation of their respective glucuronide conjugates, 13-cis-retinoyl-beta-glucuronide (13-cis-RAG) and all-trans-retinoyl-beta-glucuronide (all-trans-RAG), which have been identified as major plasma metabolites in species such as the cynomolgus monkey. nih.govscience.gov Studies comparing the disposition of these isomers reveal that the resulting metabolic profile is largely dependent on the configuration of the parent compound administered.
In a direct comparative study in cynomolgus monkeys, oral administration of 13-cis-retinoic acid led primarily to the formation of cis-isomeric metabolites, including 13-cis-RAG and 4-oxo-13-cis-retinoic acid. nih.gov Conversely, treatment with all-trans-retinoic acid resulted predominantly in trans-isomeric metabolites, with all-trans-RAG being a major conjugate. nih.gov While each parent isomer primarily generates metabolites of the same configuration, low levels of isomerization products were also observed, indicating a degree of metabolic crossover. nih.govscience.gov
Table 1: Primary Metabolites Observed in Cynomolgus Monkey Plasma Following Oral Administration of Retinoic Acid Isomers nih.gov
Click on the headers to sort the data.
| Parent Compound Administered | Primary Retinoyl-beta-glucuronide Metabolite | Primary Oxidized Metabolite |
| 13-cis-Retinoic Acid | This compound | 4-oxo-13-cis-retinoic acid |
| all-trans-Retinoic Acid | all-trans-Retinoyl-beta-glucuronide | 4-oxo-all-trans-retinoic acid |
Species-specific differences in metabolic pathways are evident. In mice, this compound was identified as the major plasma metabolite following the administration of 13-cis-retinoic acid. researchgate.net In rats, however, the metabolism of 13-cis-retinoic acid shows a significant conversion to trans-isomers. science.gov Following oral dosing of 13-cis-retinoic acid in rats, all-trans-retinoic acid and, notably, all-trans-retinoyl glucuronide were identified as major metabolites in the liver and intestinal mucosa. science.gov This indicates that in the rat, isomerization of 13-cis-retinoic acid to all-trans-retinoic acid and its subsequent glucuronidation are central metabolic events. science.gov
Relative Bioactivity and Potency Compared to Other Retinoid Isomers and Conjugates
The biological activity of retinoyl glucuronides is intrinsically linked to their potential to act as a source of the parent retinoic acid. nih.gov The enzyme β-glucuronidase can hydrolyze the glucuronide conjugate, releasing the active retinoic acid in target tissues. Therefore, the bioactivity of this compound is often considered in the context of its conversion to 13-cis-retinoic acid and subsequent isomerization to the highly active all-trans-retinoic acid.
The bioactivity and potency of this compound are significantly lower than its parent compound and its all-trans counterpart, largely due to differences in tissue accessibility. Studies in mice have demonstrated a marked difference in the efficiency of embryonic transfer among retinoid isomers and their conjugates. The transfer of all-trans-retinoic acid to the mouse embryo is highly efficient, whereas 13-cis-retinoic acid is approximately tenfold less efficient. researchgate.net Strikingly, this compound is about 100-fold less efficient in reaching the embryo compared to all-trans-retinoic acid, indicating very limited placental transfer. researchgate.net
Table 2: Comparative Embryonic Transfer Efficiency of Retinoids in Mice researchgate.net
Click on the headers to sort the data.
| Compound | Relative Transfer Efficiency to Embryo |
| all-trans-Retinoic Acid | High (Baseline) |
| 13-cis-Retinoic Acid | ~10x less efficient than all-trans-RA |
| This compound | ~100x less efficient than all-trans-RA |
The teratogenic potential of these compounds further illustrates their differences in bioactivity. All-trans-retinoyl-beta-glucuronide is considered a potent teratogen in mice, not through direct action, but because it undergoes extensive metabolism back to the highly teratogenic all-trans-retinoic acid. nih.gov The teratogenicity of 13-cis-retinoic acid itself exhibits significant species variation. It is highly teratogenic in humans, a fact attributed to its slow elimination and continuous isomerization into all-trans-retinoic acid, which then acts on nuclear receptors. researchgate.net In contrast, it is only marginally teratogenic in mice, where it is more rapidly eliminated, partly through detoxification to its beta-glucuronide. researchgate.netresearchgate.net The very low placental transfer of this compound suggests its direct contribution to teratogenicity is minimal. researchgate.net
Advanced Analytical Methodologies for Research on 13 Cis Retinoyl Beta Glucuronide
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 13-cis-retinoyl-beta-glucuronide from a mixture of related retinoids. The structural similarity among retinoid isomers, particularly the geometric isomers of retinoic acid and its glucuronidated conjugates, presents a significant analytical challenge that requires high-resolution separation methods.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the resolution of retinoid isomers. Reversed-phase HPLC methods are particularly effective for this purpose. nih.gov A key challenge in retinoid analysis is that HPLC methods developed for separating retinoic acid isomers are often not suitable for the simultaneous analysis of their glucuronide conjugates. nih.gov
To address this, a specific reversed-phase HPLC method was developed that allows for the single-run separation of at least four retinoic acid (RA) isomers—including 13-cis-RA, 9,13-dicis-RA, 9-cis-RA, and all-trans-RA—along with the isomers of retinoyl-beta-D-glucuronide (RAG) that are observed in vivo: 13-cis-RAG, 9-cis-RAG, and all-trans-RAG. nih.gov This method demonstrated good recovery for retinoids, generally between 80% and 90%, and could detect as little as 0.25 ng of the analytes. nih.gov The intra-day reproducibility, measured as the relative standard deviation, was 7% or less. nih.gov
The choice of mobile phase is critical for achieving effective separation. For instance, an isocratic HPLC method using a mobile phase buffered to a pH of 5.2 has been shown to facilitate the satisfactory resolution of 13-cis and all-trans-retinoic acids. jfda-online.com This approach moves the compounds away from the solvent front, allowing for their clear separation and detection in under 14 minutes on a C18 reversed-phase column. jfda-online.comresearchgate.net HPLC has also been instrumental in the purification of retinoyl beta-glucuronide from biological samples like bile for further characterization. nih.gov
| Technique | Column | Mobile Phase | Key Separations | Detection Limit | Reference |
|---|---|---|---|---|---|
| Reversed-Phase HPLC | Not Specified | Not Specified | all-trans-RAG, 13-cis-RAG, 9-cis-RAG, and four RA isomers in a single run | 0.25 ng | nih.gov |
| Isocratic Reversed-Phase HPLC | 5 µm C18 (4.6 mm I.D., 15 cm) | 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer, pH 5.2 | 13-cis-retinoic acid and all-trans-retinoic acid | Not Specified | jfda-online.com |
Modern research demands analytical systems capable of simultaneously measuring a broad spectrum of retinoids in a single analysis. Advanced chromatographic systems, often coupling Ultra-High-Performance Liquid Chromatography (UHPLC) with mass spectrometry, have been developed to meet this need. These systems offer enhanced sensitivity and the ability to profile numerous retinoids and their metabolites from a small biological sample. nih.govthermofisher.com
One such LC-MS/MS method was developed for the separation, detection, and quantification of 12 different retinoids, including isotretinoin (B22099) (13-cis-retinoic acid), retinol (B82714), and retinal. thermofisher.comthermofisher.com This system utilizes a C18 column with a water:methanol mixture containing 0.1% formic acid as the mobile phase, achieving baseline separation of all 12 compounds in just 8 minutes. thermofisher.com Another sensitive and specific method using UHPLC-MS/MS can measure four RA isomers (all-trans-RA, 9-cis-RA, 13-cis-RA, and 9,13-dicis-RA) and their metabolites in human serum. nih.gov
Beyond traditional HPLC, other advanced separation techniques have been applied. Micellar Electrokinetic Chromatography (MEKC), a form of capillary electrophoresis, has been used for the determination of 13-cis-RA and its metabolites in plasma. mdpi.com By incorporating beta-cyclodextrin (B164692) (β-CD) into the separation buffer, the separation efficiency is improved as the isomers distribute differently into the cyclodextrin (B1172386) cavity, altering their electrophoretic mobility. mdpi.com This CD-MEKC technique, combined with a sample preconcentration step (sweeping), achieved a 224–257-fold enhancement in sensitivity. mdpi.com
| System | Analytes Measured | Key Features | Reference |
|---|---|---|---|
| UHPLC-MS/MS | Four RA isomers (atRA, 9-cis-RA, 13-cis-RA, 9,13-dicis-RA) and their metabolites | High sensitivity for measuring endogenous levels in human serum. | nih.gov |
| LC-MS/MS | 12 retinoids, derivatives, and metabolites (including 13-cis-RA) | Rapid 8-minute separation; simple protein crash or LLE sample preparation. | thermofisher.comthermofisher.com |
| Cyclodextrin-Assisted Sweeping-MEKC | 13-cis-RA, all-trans-RA, 4-oxo-13-cis-RA | High sensitivity enhancement (224–257 fold); uses β-cyclodextrin for improved isomer separation. | mdpi.com |
Mass Spectrometry for Structural Elucidation and Quantification
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and used in its tandem form (MS/MS), is an indispensable tool for the definitive identification and precise measurement of this compound.
Mass spectrometry was pivotal in the initial structural confirmation of retinoyl-beta-glucuronide. nih.gov In early studies, metabolites were purified by HPLC, chemically derivatized to form trimethylsilyl (B98337) ethers and acetyl derivatives of the methylated compound, and then analyzed by MS. nih.gov The resulting mass spectra provided the conclusive evidence to establish the structure as retinoyl beta-glucuronide. nih.gov A key diagnostic feature in the mass spectrum of a glucuronide conjugate is the characteristic neutral loss of the glucuronic acid moiety, which corresponds to a loss of 176 mass units. uab.edu
Tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its exceptional sensitivity and specificity. nih.gov These assays can quantify retinoids over a wide linear range, from femtomole (fmol) to picomole (pmol) levels, with a limit of detection as low as 10 fmol. nih.gov By using Selected Reaction Monitoring (SRM), the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the target compound) and a specific product ion (a characteristic fragment), which dramatically reduces background noise and enhances specificity. thermofisher.comnih.gov This approach has been used to identify this compound as a major plasma metabolite in monkeys following oral administration of 13-cis-retinoic acid, using a thermospray/HPLC/MS system. nih.gov
Modern quantitative methods demonstrate excellent performance, with low coefficients of variation (CV) for instrumental analysis (≤2.9%), intra-day precision (5.2% ± 0.7%), and inter-day precision (6.7% ± 0.9%). nih.govnih.gov Such robust and sensitive LC-MS/MS assays are essential for accurately determining the concentration of endogenous retinoids like 13-cis-retinoic acid and its metabolites in limited biological samples, such as 10-20 mg of tissue. nih.govnih.gov
| Method | Application | Key Findings / Performance | Reference |
|---|---|---|---|
| Derivatization + MS | Structural Elucidation | Confirmed the structure of retinoyl beta-glucuronide. | nih.gov |
| Thermospray/HPLC/MS | Identification in Plasma | Identified 13-cis-RAG as a major plasma metabolite in cynomolgus monkeys. | nih.gov |
| LC-MS/MS | Quantification | Limit of Detection (LOD): 62.5 attomoles for atRA. Linear range spanning >4 orders of magnitude. | nih.gov |
| LC-MS/MS | Quantification | Linear range of 20 fmol to 10 pmol. Inter-assay CV of 8.9 ± 1.0%. | nih.gov |
| LC-MS/MS (SRM) | Quantification of 12 Retinoids | Linear range from 1 ng/mL to 1000 ng/mL with R² > 0.98. CV < 10%. | thermofisher.comthermofisher.com |
In Vitro and Preclinical Model Systems in 13 Cis Retinoyl Beta Glucuronide Research
Cell Culture Models for Cellular and Molecular Studies
Investigations in Established Cell Lines (e.g., Neuroblastoma, Leukemia, Epithelial Cells)
The in vitro effects of 13-cis-retinoyl-beta-glucuronide and its parent compound, 13-cis-retinoic acid (13-cis-RA), have been explored in various cancer cell lines, revealing insights into their potential as anticancer agents.
Neuroblastoma: Studies on neuroblastoma cell lines have been pivotal in understanding the cellular response to retinoids. Treatment with 13-cis-RA has been shown to inhibit the proliferation of neuroblastoma cells. For instance, in a phase I trial, it was noted that 13-cis-RA could cause a sustained inhibition of proliferation in neuroblastoma cell lines. nih.gov Research on the SH-SY5Y neuroblastoma cell line demonstrated that while all-trans-retinoic acid (ATRA) induced a dose-dependent induction of RAR-beta, 13-cis-RA resulted in a weaker and delayed induction. nih.gov This suggests different mechanisms of action or metabolism between the isomers within these cells. Furthermore, incubation of neuroblastoma cells with 13-cis-RA led to intracellular levels of ATRA that were comparable to 13-cis-RA levels, indicating intracellular isomerization. nih.gov This conversion to ATRA may mediate some of the biological activities attributed to 13-cis-RA. nih.gov
Leukemia: In the context of leukemia, 13-cis-RA has demonstrated the ability to inhibit the growth of adult T-cell leukemia (ATL) cells. nih.gov Research on peripheral blood mononuclear cells from ATL patients showed that 13-cis-RA potently inhibited their growth and, in sensitive cells, induced apoptosis, as evidenced by DNA fragmentation. nih.gov The sensitivity to 13-cis-RA-induced growth inhibition varied among patients. nih.gov In human promyelocytic leukemia (HL-60) cells, retinoyl-beta-glucuronide (RAG), a related compound, inhibited cell proliferation by 55-75% at a concentration of 1 microM. This was comparable to the growth-inhibitory effects of ATRA.
Epithelial Cells: The impact of 13-cis-RA has also been investigated in human meibomian gland epithelial cells. researchgate.netnih.gov In these cells, 13-cis-RA was found to inhibit proliferation, induce cell death, and significantly alter the expression of thousands of genes. researchgate.netnih.gov These affected genes are involved in critical cellular processes such as proliferation, death, differentiation, and inflammation. researchgate.netnih.gov
Retinoblastoma: In human retinoblastoma cell lines Y79 and Weri-RB1, 13-cis-RA demonstrated a mild inhibitory effect on cell proliferation at clinically achievable concentrations. arvojournals.org However, it did not achieve 50% growth inhibition even at higher concentrations, suggesting it might be more effective as part of an adjuvant therapy. arvojournals.org
Table 1: Effects of 13-cis-Retinoic Acid and its Glucuronide in Various Cell Lines
| Cell Line Type | Specific Cell Line(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Neuroblastoma | SH-SY5Y, other N-type and S-type | Inhibition of proliferation, intracellular isomerization to ATRA, delayed RAR-beta induction compared to ATRA. | nih.govnih.gov |
| Leukemia | Adult T-Cell Leukemia (ATL) cells, HL-60 | Inhibition of growth, induction of apoptosis in sensitive cells. | nih.gov |
| Epithelial | Human Meibomian Gland Epithelial Cells | Inhibition of proliferation, induction of cell death, altered gene expression related to proliferation, death, and inflammation. | researchgate.netnih.gov |
| Retinoblastoma | Y79, Weri-RB1 | Mild inhibition of proliferation at clinically relevant concentrations. | arvojournals.org |
Analysis of Gene Expression Regulation in Cell-Based Assays
The study of gene expression provides a deeper understanding of the molecular mechanisms underlying the cellular effects of this compound and its precursors.
In human meibomian gland epithelial cells, treatment with 13-cis-RA led to a significant alteration in the expression of 6,726 genes. researchgate.netnih.gov These genes are implicated in fundamental cellular functions, including cell proliferation, cell death, differentiation, keratinization, and inflammation. researchgate.netnih.gov This broad impact on the transcriptome highlights the extensive regulatory role of this retinoid in epithelial cell biology.
Studies in neuroblastoma cells have revealed specific gene targets. For example, in SH-SY5Y cells, ATRA strongly induces the expression of the retinoic acid receptor-beta (RAR-beta) gene, a known tumor suppressor. In contrast, 13-cis-RA shows a weaker and more delayed induction of RAR-beta. nih.gov This differential regulation may contribute to the distinct biological activities of these isomers. Similarly, ATRA was found to be a more potent inducer of Cellular Retinoic Acid Binding Protein II (CRABP II) in these cells compared to 13-cis-RA. nih.gov
In glioblastoma models, 13-cis-RA was found to upregulate the expression of potential resistance genes such as IL-8, HILDPA, IGFBP-3, and ANGPTL4. nih.gov Interestingly, this upregulation was suppressed by co-treatment with thalidomide. nih.gov Furthermore, 13-cis-RA was identified for the first time as an inducer of genes coding for small nucleolar RNAs (snoRNAs). nih.gov
Research comparing the effects of retinoic acid (RA) and retinol (B82714) (RO) in chicken hepatocellular carcinoma (LMH) cells confirmed that RA has a stronger effect on downstream gene targets. nih.gov The study identified a significant impact of RA on gene ontology terms related to transcription, DNA-binding, and gene expression. nih.gov
Table 2: Gene Expression Changes Induced by 13-cis-Retinoic Acid in Cell-Based Assays
| Cell Type | Key Gene/Pathway Affected | Direction of Change | Reference(s) |
|---|---|---|---|
| Human Meibomian Gland Epithelial Cells | 6,726 genes involved in proliferation, death, differentiation, inflammation | Altered | researchgate.netnih.gov |
| Neuroblastoma (SH-SY5Y) | Retinoic Acid Receptor-beta (RAR-beta) | Weaker and delayed induction compared to ATRA | nih.gov |
| Neuroblastoma (SH-SY5Y) | Cellular Retinoic Acid Binding Protein II (CRABP II) | Weaker induction compared to ATRA | nih.gov |
| Glioblastoma | IL-8, HILDPA, IGFBP-3, ANGPTL4 | Upregulated (suppressed by thalidomide) | nih.gov |
| Glioblastoma | Small nucleolar RNAs (snoRNAs) | Upregulated | nih.gov |
Vertebrate Animal Models for Metabolic and Bioactivity Studies
Studies on Disposition and Metabolism in Rodents (e.g., Rats, Mice)
The disposition and metabolism of this compound and its parent compound, 13-cis-RA, have been extensively studied in rodent models, providing crucial information on their in vivo behavior.
In both rats and mice, 13-cis-RA is a major metabolite of all-trans-retinoic acid. nih.gov The intestinal mucosa plays a significant role in the metabolism of retinoids, where the isomerization of all-trans-retinoic acid to 13-cis-retinoic acid occurs, followed by glucuronidation. nih.govnih.gov this compound is a prominent metabolite found in the bile of rats administered 13-cis-RA. nih.gov
Studies analyzing the tissue distribution of orally administered 13-cis-[11-3H]retinoic acid in rats revealed that the major metabolites retained in the liver and intestinal mucosa have the all-trans configuration. nih.gov This indicates that the isomerization of 13-cis-RA to all-trans-RA and its subsequent conversion to all-trans-retinoyl glucuronide are key metabolic events in the rat. nih.gov
The transplacental distribution of 13-cis-RA and its glucuronide has been investigated in pregnant rats and mice. nih.gov These studies showed that 13-cis-RA has a more efficient passage to the rat embryo on later gestational days (GD16) compared to earlier days (GD12). nih.gov Similarly, the embryonic concentrations of this compound were significantly higher on later gestational days in both species. nih.gov
Exploration in Developing Vertebrate Embryos for Developmental Processes
The role of retinoids, including this compound, in embryonic development is a critical area of research due to their potent effects on morphogenesis.
Studies using cultured whole rat embryos have shown that microinjection of 13-cis-retinoic acid can produce dysmorphogenic effects. nih.gov Subsequent analysis of these embryos revealed the presence of all-trans-retinoic acid, suggesting that the teratogenic effects of 13-cis-RA may be mediated through its conversion to the all-trans isomer. nih.gov This is supported by the finding that similar concentrations of all-trans-retinoic acid were present in the embryos after microinjection of either 13-cis-retinoic acid or all-trans-retinoic acid itself. nih.gov
Further research on cultured rat conceptuses demonstrated that microinjections of 4-oxo-13-cis-retinoic acid and all-trans-retinoyl-beta-glucuronide produced similar patterns of dysmorphogenesis as all-trans-retinoic acid. nih.gov Analysis of the retinoid levels in these conceptuses indicated that both 4-oxo-all-trans-retinoic acid and all-trans-retinoic acid can act as ultimate or proximate dysmorphogens. nih.gov
The teratogenic potential of retinoids is known to be stage- and dose-dependent. psu.edu In mice, 13-cis-RA is considered a less potent teratogen compared to all-trans-RA. psu.edu This lower teratogenicity in mice corresponds to lower embryo concentrations of 13-cis-RA during organogenesis. dntb.gov.ua
Q & A
Q. Q1. What are the primary methodological considerations for synthesizing and characterizing 13-cis-Retinoyl-β-glucuronide in vitro?
Answer: Synthesis requires regioselective esterification of β-glucuronic acid with 13-cis-retinoic acid under anhydrous conditions. Characterization should include:
- HPLC-MS for purity assessment (C18 column, gradient elution with methanol/water + 0.1% formic acid) .
- NMR spectroscopy (¹H, ¹³C, and 2D COSY) to confirm stereochemistry and ester bond formation .
- Polarimetry to verify optical activity, as β-glucuronides are chiral .
Note: Reproducibility requires strict control of reaction pH (6.5–7.0) and temperature (25°C) to avoid isomerization .
Q. Q2. How can researchers validate the stability of 13-cis-Retinoyl-β-glucuronide in aqueous buffers for pharmacokinetic studies?
Answer: Stability assays should:
- Use LC-MS/MS to monitor degradation products over 24–72 hours under varying pH (3.0–9.0) and temperatures (4°C, 25°C, 37°C) .
- Include UV-Vis spectroscopy (λ = 340–360 nm) to track retinoid-specific absorbance changes .
- Apply Arrhenius kinetics to predict shelf-life under physiological conditions .
Advanced Research Questions
Q. Q3. What experimental designs are optimal for resolving contradictions in the reported metabolic pathways of 13-cis-Retinoyl-β-glucuronide across different tissue models?
Answer: Contradictions often arise from tissue-specific enzyme expression (e.g., β-glucuronidase isoforms). To address this:
- Perform comparative metabolomics using LC-HRMS on liver, kidney, and skin cell lysates .
- Use isotopic tracing (¹⁴C-labeled compound) to quantify hydrolysis rates and identify tissue-specific metabolites .
- Apply RNA-seq to correlate metabolic activity with expression levels of UGT1A1, UGT1A3, and β-glucuronidase .
Data Interpretation: Normalize results to tissue protein content and account for endogenous retinoid interference .
Q. Q4. How can researchers optimize in vivo detection of 13-cis-Retinoyl-β-glucuronide while minimizing matrix interference?
Answer:
- Sample Preparation: Use SPE cartridges (e.g., Strata-X-AW) for plasma/urine cleanup to remove lipids and proteins .
- Detection: Deploy handheld gas sensors with retinoid-specific molecularly imprinted polymers (MIPs) for real-time monitoring in rodent models .
- Validation: Cross-validate with LC-MS/MS (MRM transitions: m/z 473 → 297 for the glucuronide; m/z 301 → 205 for free retinoic acid) .
Q. Q5. What statistical approaches are recommended for analyzing dose-dependent effects of 13-cis-Retinoyl-β-glucuronide in cell senescence studies?
Answer:
- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to determine EC₅₀ values .
- Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., senescence markers: p16, SA-β-gal) .
- Incorporate Bayesian hierarchical modeling if inter-donor variability in primary cell lines exceeds 30% .
Note: Preprocess data to correct for batch effects and normalize to housekeeping genes (e.g., GAPDH, ACTB) .
Methodological Pitfalls and Solutions
Q. Q6. How to address inconsistencies in retinoyl-glucuronide quantification between fluorescence and MS-based assays?
Answer: Discrepancies often stem from:
- Autofluorescence in biological matrices (e.g., bilirubin in plasma). Mitigate via SPE cleanup or wavelength shifting (ex/em = 325/480 nm) .
- Ion suppression in MS from co-eluting salts. Optimize mobile phase additives (e.g., 2 mM ammonium formate) .
- Calibration curve nonlinearity at high concentrations. Use quadratic regression with weighting (1/x²) .
Q. Q7. What controls are essential for ensuring reproducibility in retinoyl-glucuronide uptake assays using 3D organoid models?
Answer:
- Negative Controls: Incubate organoids with β-glucuronidase inhibitors (e.g., saccharic acid 1,4-lactone) to confirm uptake specificity .
- Positive Controls: Co-treat with all-trans-retinoic acid to benchmark intracellular retinoid levels .
- Technical Replicates: Include ≥3 biological replicates with internal standards (e.g., d4-retinoic acid) to normalize batch variability .
Ethical and Reporting Standards
Q8. How to formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for studies on 13-cis-Retinoyl-β-glucuronide?
Answer:
- Feasible: Ensure access to synthetic standards and β-glucuronidase-knockout models .
- Novel: Focus on understudied pathways (e.g., retinoyl-glucuronide modulation of TGF-β signaling) .
- Ethical: Adhere to ARRIVE guidelines for animal studies and obtain REB approval for human tissue use .
- Relevant: Link findings to clinical applications (e.g., reduced hepatotoxicity vs. free retinoids) .
Q. Q9. What are the minimum reporting requirements for publishing retinoyl-glucuronide research in high-impact journals?
Answer:
- Data Availability: Deposit raw MS spectra in public repositories (e.g., MetaboLights) with unique identifiers .
- Experimental Detail: Describe HPLC gradients, MS ionization parameters, and statistical thresholds (e.g., FDR <5%) .
- Reproducibility: Provide step-by-step protocols for synthesis and assays as supplementary information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
